molecular formula C21H22F2N2O5S B7432465 Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate

Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate

Cat. No. B7432465
M. Wt: 452.5 g/mol
InChI Key: HXGODXDLJIGKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate, commonly known as EFNSB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EFNSB has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of EFNSB is not fully understood. However, studies have shown that EFNSB exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. EFNSB has also been shown to inhibit the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EFNSB has been shown to have a variety of biochemical and physiological effects. Studies have shown that EFNSB exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. EFNSB has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EFNSB has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

EFNSB has several advantages for lab experiments. EFNSB is a synthetic compound that can be easily synthesized in the laboratory. EFNSB has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, the limitations of EFNSB include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on EFNSB. Studies are needed to further understand the mechanism of action of EFNSB and its potential application in the treatment of various diseases. Future studies should also focus on optimizing the synthesis process of EFNSB and developing more potent analogs of EFNSB. Additionally, studies are needed to evaluate the safety and toxicity of EFNSB in preclinical and clinical studies.
In conclusion, EFNSB is a synthetic compound that exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties. EFNSB has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of EFNSB and its potential application in the development of new drugs.

Synthesis Methods

EFNSB is a complex compound that requires a multi-step synthesis process. The synthesis of EFNSB involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with N-tert-butoxycarbonyl-piperidine-4-amine to form 4-fluoro-3-[4-(N-tert-butoxycarbonyl-piperidine-4-ylcarbamoyl)]benzoyl chloride. This compound is then reacted with ethyl alcohol and sodium hydride to form EFNSB.

Scientific Research Applications

EFNSB has been studied for its potential application in the treatment of various diseases. Studies have shown that EFNSB exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. EFNSB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EFNSB has also been shown to reduce inflammation and protect against neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O5S/c1-2-30-21(27)15-3-8-18(23)19(13-15)31(28,29)25-11-9-14(10-12-25)20(26)24-17-6-4-16(22)5-7-17/h3-8,13-14H,2,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGODXDLJIGKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate

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